molecular formula C8H10NO5P-2 B1679950 (5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate CAS No. 8059-24-3

(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate

Cat. No. B1679950
CAS RN: 8059-24-3
M. Wt: 231.14 g/mol
InChI Key: RBCOYOYDYNXAFA-UHFFFAOYSA-N
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Description

“(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate” is also known as Vitamin B6 . It is a coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . During the transamination of amino acids, pyridoxal phosphate is transiently converted into pyridoxamine phosphate .


Synthesis Analysis

The synthesis of “(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate” involves the efficient conversion of several picolines (especially pyridoxine, pyridoxal, and pyridoxamine) by the body to pyridoxal phosphate .


Molecular Structure Analysis

The molecular formula of “(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate” is C8H10NO5P-2 . Its molecular weight is 231.14 g/mol . The InChI Key is RBCOYOYDYNXAFA-UHFFFAOYSA-L .


Chemical Reactions Analysis

During the transamination of amino acids, pyridoxal phosphate is transiently converted into pyridoxamine phosphate . Most of vitamin B6 is eventually degraded to pyridoxic acid and excreted in the urine .


Physical And Chemical Properties Analysis

“(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate” has a XLogP3 of -0.9 . It has one hydrogen bond donor and six hydrogen bond acceptors . It has two rotatable bonds . Its topological polar surface area is 106 Ų . It has a formal charge of -2 .

properties

IUPAC Name

(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO5P/c1-5-7(4-14-15(11,12)13)3-9-6(2)8(5)10/h3,10H,4H2,1-2H3,(H2,11,12,13)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCOYOYDYNXAFA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1COP(=O)([O-])[O-])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5P-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate

CAS RN

8059-24-3
Record name Vitamin B 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008059243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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